5,5'-((丙烷-2,2-二基双(4,1-亚苯基))双(氧基))双(异苯并呋喃-1,3-二酮)

描述

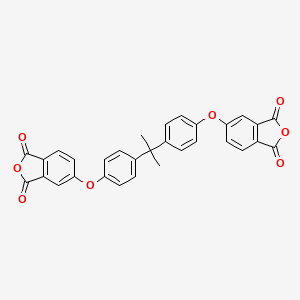

2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride is a useful research compound. Its molecular formula is C31H20O8 and its molecular weight is 520.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

高性能聚合物合成

该化合物是合成聚醚酰亚胺 (PEI) 的关键单体,聚醚酰亚胺是一种高性能热塑性聚合物。 PEI以其高介电常数和优异的热稳定性而闻名,使其适用于先进的电子和航空航天应用 .

固态电容器

由于其高介电常数,该化合物用于生产用于固态电容器的薄膜。 这些电容器是电子设备中的关键组件,提供能量存储和电源管理 .

结构色薄膜

该化合物的独特化学结构使结构色薄膜的创建成为可能。 这些薄膜可用于各种光学应用,包括防伪措施和装饰目的 .

纳米技术

该化合物形成纳米级涂层的能力使其在纳米技术中具有价值,特别是用于碳纳米管的涂层。 这种应用对于开发具有增强电气和机械性能的先进材料具有重要意义 .

膜技术

在膜技术中,该化合物有助于开发先进的过滤系统。 其化学性质使能够创建具有特定孔径的膜,这些膜用于气体分离和水净化 .

热酰亚胺化过程

该化合物用于热酰亚胺化过程,以生产具有受控厚度的 PEI 薄膜。 此过程对于制造能够承受极端温度和恶劣化学环境的薄膜至关重要 .

界面聚合

涉及该化合物的界面聚合技术用于合成超薄 PEI 薄膜。 这些薄膜在微电子和储能装置中具有应用 .

先进的涂层解决方案

该化合物在形成涂层方面的作用扩展到各种基材,包括金属和塑料。 这些涂层增强了表面性能,例如耐腐蚀性、耐磨性和耐热降解性 .

属性

IUPAC Name |

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20O8/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAHXEQUBNDFGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3028001 | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

38103-06-9 | |

| Record name | 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38103-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038103069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-(4,4'-Isopropylidenediphenoxy)bisphthalic dianhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3028001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[(isopropylidene)bis(p-phenyleneoxy)]diphthalic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(4-(3,4-DICARBOXYPHENOXY)PHENYL)PROPANE DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX6B5HRE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of BPADA?

A1: BPADA has a molecular formula of C31H22O8 and a molecular weight of 530.54 g/mol.

Q2: How is BPADA typically synthesized?

A2: BPADA is commonly synthesized through a multi-step process using bisphenol A and 4-nitrophthalic anhydride as starting materials. This often involves a condensation reaction, followed by hydrolysis, acidification, and finally, dehydration to obtain the dianhydride. []

Q3: What spectroscopic techniques are used to characterize BPADA?

A3: BPADA is commonly characterized using Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify the presence of characteristic functional groups like anhydride carbonyls, while NMR provides detailed information about the structure and bonding within the molecule. [, ]

Q4: What makes BPADA a desirable monomer for polyimide synthesis?

A4: BPADA is attractive for polyimide synthesis due to its ability to impart desirable properties to the resulting polymers. The isopropylidene and ether linkages in BPADA introduce flexibility into the polymer backbone, improving solubility and processability compared to more rigid polyimides. [, , , , , ]

Q5: What other monomers are commonly used with BPADA in polyimide synthesis?

A5: BPADA is frequently copolymerized with various aromatic diamines to create polyimides with tailored properties. Common diamines include:

- m-phenylenediamine (mPDA) [, ]

- 4,4′-oxydianiline (ODA) [, , , , ]

- 1,3-diaminobenzene []

- 9,10-bis[3′-trifluoromethyl-4′(4′′-aminobenzoxy)benzyl]anthracene []

- 4-phenyl-2,6-bis(4-aminophenyl)pyridine []

Q6: What are the typical applications of BPADA-based polyimides?

A6: BPADA-based polyimides find applications in various fields due to their advantageous properties like high thermal stability, good mechanical strength, and excellent chemical resistance. Some key applications include:

- Protective coatings: Their excellent barrier properties make them suitable for protecting surfaces from harsh environments, including corrosion resistance in metal coatings. [, ]

- Gas separation membranes: The ability to control gas permeability and selectivity makes BPADA-based polyimides suitable for separating gases like CO2, O2, N2, and CH4. [, ]

- Flexible electronics: Their flexibility, transparency, and good dielectric properties make them suitable substrates for flexible electronics and displays. [, ]

- Adhesives: Their high thermal stability and strong adhesion make them suitable for high-temperature adhesive applications. [, , ]

Q7: How does the incorporation of BPADA affect the glass transition temperature (Tg) of polyimides?

A7: BPADA typically lowers the Tg of polyimides compared to those made with more rigid dianhydrides. The flexible isopropylidene and ether linkages in BPADA increase chain mobility, resulting in lower Tg values. This effect can be advantageous for applications requiring greater flexibility and lower processing temperatures. [, , , , , ]

Q8: Does BPADA affect the optical properties of the resulting polyimides?

A8: BPADA-based polyimides can be designed to be colorless and transparent, making them suitable for optical applications. The degree of transparency and color can be further fine-tuned by incorporating specific diamines and controlling the polymerization conditions. [, ]

Q9: What are some current research areas focused on BPADA-based polyimides?

A9: Current research continues to explore ways to further enhance the properties and applications of BPADA-based polyimides. Some active areas include:

- Nanocomposites: Incorporating nanoparticles like clay platelets or silica into BPADA-based polyimides can lead to enhanced mechanical properties, barrier properties, and thermal stability. [, , ]

- Self-healing materials: Researchers are investigating the incorporation of self-healing functionalities into BPADA-based polyimides to increase their lifespan and durability. []

- Bio-based applications: There is growing interest in using BPADA alongside bio-derived diamines to create more sustainable and environmentally friendly polyimide materials. []

Q10: What are the limitations of using BPADA in polymer synthesis?

A10: While BPADA offers many advantages, it also has some limitations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。